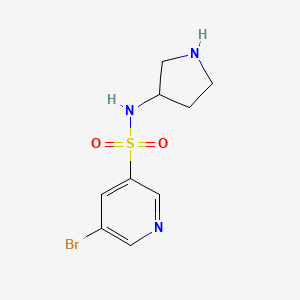

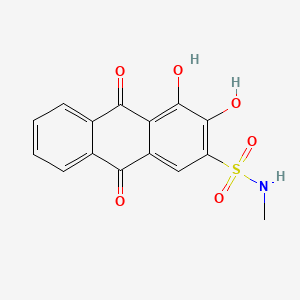

![molecular formula C14H25NO3 B594883 Tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate CAS No. 1259489-90-1](/img/structure/B594883.png)

Tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate is a chemical compound used in the preparation of benzothiazole derivatives .

Molecular Structure Analysis

The molecular formula of Tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate is C14H25NO3 . Its average mass is 255.353 Da and its monoisotopic mass is 255.183441 Da .Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 350.7±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . Its enthalpy of vaporization is 59.5±3.0 kJ/mol and its flash point is 165.9±27.9 °C . The index of refraction is 1.500 . It has 4 H bond acceptors, 0 H bond donors, and 2 freely rotating bonds .科学的研究の応用

Synthesis and Structural Insights

Tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate is a compound of interest in the field of organic chemistry due to its unique spirocyclic structure, which offers a versatile scaffold for further chemical modifications. Meyers et al. (2009) developed scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound, highlighting the potential for generating novel compounds with complementary chemical space to piperidine ring systems (Meyers et al., 2009). The structural versatility of these compounds allows for selective derivatization, making them valuable for synthesizing a wide range of chemical entities.

Reagent Development for Amino Acid Protection

In the realm of peptide synthesis, protecting groups play a crucial role in preventing unwanted reactions at reactive sites. Rao et al. (2017) introduced tert-butyl (2,4-dioxo-3-azaspiro[5.5]undecan-3-yl) carbonate (Boc-OASUD) as a new reagent for the preparation of N-Boc-amino acids (Rao et al., 2017). This reagent offers advantages in terms of stability and ease of handling compared to traditional Boc reagents, facilitating the synthesis of protected amino acids without racemization.

Exploration in Antibacterial Agents

The structural framework of tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate also finds application in the development of antibacterial agents. Lukin et al. (2022) explored spirocyclic derivatives of ciprofloxacin, employing 1-oxa-9-azaspiro[5.5]undecane derivatives in the synthesis. Although the activity spectrum of these derivatives was narrower than ciprofloxacin, they showed distinct activity against specific bacterial strains, highlighting the potential of spirocyclic scaffolds in antibiotic development (Lukin et al., 2022).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P233, P261, P264, P270, P271, P280, P301, P301, P302, P304, P305, P312, P313, P321, P330, P332, P338, P340, P351, P352, P362, P403, P405 .

特性

IUPAC Name |

tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO3/c1-13(2,3)18-12(16)15-8-4-14(5-9-15)6-10-17-11-7-14/h4-11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAPWGOWNVFTFPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)CCOCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80719148 |

Source

|

| Record name | tert-Butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80719148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate | |

CAS RN |

1259489-90-1 |

Source

|

| Record name | tert-Butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80719148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

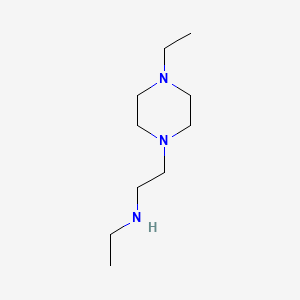

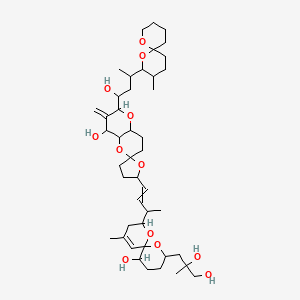

![N-(1-{[1-(Methylamino)-2-propanyl]amino}-2-propanyl)acetamide](/img/structure/B594804.png)

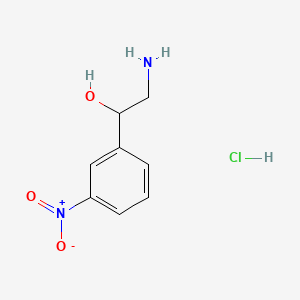

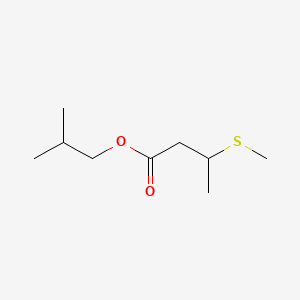

![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol](/img/structure/B594805.png)

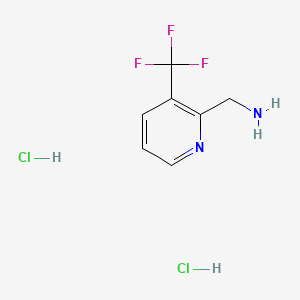

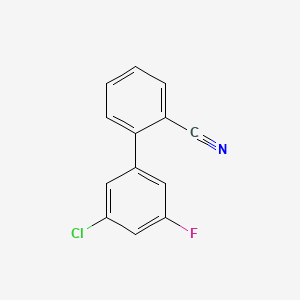

![Methyl 2-amino-8H-indeno[1,2-d]thiazole-5-carboxylate](/img/structure/B594818.png)